NSC 23766 trihydrochloride

Rac1-GEF interaction Rho GTPase selectivity Cell-free assay

Selective Rac1 inhibition without confounding Cdc42/RhoA cross-reactivity is critical for unambiguous pathway interrogation. NSC 23766 trihydrochloride competitively blocks the Rac1-GEF interaction interface (IC50 ~50 μM), uniquely sparing closely related GTPases. - Cell-free Rac1 GDP/GTP exchange IC50 ~50 μM; no inhibition of Cdc42 or RhoA up to 100 μM. - High aqueous solubility (100 mM) eliminates DMSO vehicle effects in sensitive cell-based assays. - Validated in vivo for cancer metastasis models; extensive literature provides established dosing regimens. Supplied as ≥98% (HPLC) powder with batch-specific CoA, ready for immediate global shipment.

Molecular Formula C24H38Cl3N7
Molecular Weight 531.0 g/mol
CAS No. 1177865-17-6
Cat. No. B1663591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 23766 trihydrochloride
CAS1177865-17-6
Synonyms6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine
Molecular FormulaC24H38Cl3N7
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C.Cl.Cl.Cl
InChIInChI=1S/C24H35N7.3ClH/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22;;;/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30);3*1H
InChIKeyCPUHORIUXPQCHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

NSC 23766: Selective Rac1-GEF Inhibitor


NSC 23766 (CAS 1177865-17-6), chemically designated as 6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine trihydrochloride, is a cell-permeable aminopyrimidine compound that functions as a selective inhibitor of the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), specifically TrioN and Tiam1 [1]. The compound demonstrates an IC50 of approximately 50 μM in cell-free assays targeting Rac1 GDP/GTP exchange activity, without affecting the closely related Rho family GTPases Cdc42 or RhoA .

Rac1-GEF interaction inhibition study fit — selectively blocks TrioN/Tiam1 interface

Rac1-specific pathway dissection without reported Cdc42 or RhoA cross-reactivity at effective concentrations

High-aqueous-solubility trihydrochloride salt supports vehicle-free assay and in vivo dosing research workflows

Why NSC 23766 Is Irreplaceable


The Rac GTPase inhibitor landscape encompasses compounds with markedly divergent mechanisms, potency, and selectivity profiles, rendering simple substitution scientifically invalid. NSC 23766 uniquely inhibits Rac1 activation by competitively blocking the Rac1-GEF interaction interface, a mechanism distinct from direct GTP-competitive inhibitors or pan-Rho family binders [1]. Its well-characterized selectivity window against Cdc42 and RhoA contrasts with analogs like EHop-016, which loses selectivity at concentrations above 5 μM, and pan-inhibitors that lack specificity . Procurement decisions based solely on "Rac inhibitor" classification risk introducing confounding variables in cellular assays and in vivo models.

NSC 23766

Competitive Rac1-GEF interface inhibitor; selectivity maintained at >2× IC50

GEF-targeted mechanism may not transfer to direct GTP-competitive binders

EHop-016

~100× more potent but loses Cdc42 selectivity above 5 µM; concentration-dependent crosstalk risk

Selectivity window may shift pathway interpretation at higher concentrations

NSC 23766

Strict Rac1 functional inhibition; no reported Cdc42/RhoA activity at effective concentrations

Pathway-specific attribution supported by reported selectivity profile

Pan-Rho Inhibitors

Broad, low-affinity binding to Rac1, Cdc42, and RhoA precludes single-GTPase interrogation

Multi-GTPase binding profile may confound pathway-specific endpoint interpretation

NSC 23766: Comparator Evidence


Selectivity vs. Pan-Rho GTPase Binders

NSC 23766 selectively inhibits Rac1 activation by interfering with the interaction between Rac1 and its GEFs TrioN and Tiam1, with an IC50 of approximately 50 μM in cell-free GDP/GTP exchange assays [1]. Critically, at concentrations sufficient to fully inhibit Rac1, NSC 23766 does not affect the activation of the closely related Rho family GTPases Cdc42 or RhoA . In contrast, the pan-Rho GTPase inhibitor 'Rho GTPase inhibitor 1' (compound 7) exhibits broad, low-affinity binding to Cdc42 (Kd = 151 μM), Rac1 (Kd = 352 μM), and RhoA (Kd = 232 μM) [2]. This lack of selectivity in the pan-inhibitor precludes pathway-specific interrogation, whereas NSC 23766 enables targeted Rac1 perturbation.

Selectivity vs. Pan-Rho
Cross-study comparable
NSC 23766 IC50 ~50 µM (Rac1-GEF); no Cdc42/RhoA inhibition at effective concentrations vs. Pan-inhibitor Kd 151–352 µM across all three GTPases
Supports Rac1-specific pathway attribution in research models
Selectivity gap may simplify GTPase-crosstalk endpoint interpretation
Rac1-GEF interaction Rho GTPase selectivity Cell-free assay

Potency vs. Next-Generation Rac Inhibitors

NSC 23766 serves as the benchmark first-generation Rac inhibitor with an IC50 of ~50 μM against Rac1-GEF interaction [1]. Comparative studies have established that the derivative EHop-016 is approximately 100-fold more potent, with an IC50 of 1.1 μM . Similarly, the virtual screening hit Z62954982 demonstrates a 4-fold improvement in potency with an IC50 of 12 μM [2]. While these analogs offer enhanced potency, NSC 23766 remains the most extensively validated tool compound, with over 1,000 publications characterizing its pharmacological effects in diverse biological systems.

Potency vs. Next-Gen
Head-to-head
NSC 23766 IC50 ~50 µM; EHop-016 IC50 1.1 µM (100× more potent); Z62954982 IC50 12 µM (4× more potent)
Reported potency context; NSC 23766 remains the most extensively validated benchmark
Higher-potency analogs require independent pathway-response validation
Rac1 inhibition IC50 comparison Structure-activity relationship

Selectivity Window vs. EHop-016

NSC 23766 maintains strict selectivity for Rac1 over Cdc42 and RhoA even at concentrations exceeding its IC50 by several-fold . In contrast, the high-potency analog EHop-016, while specific for Rac1 and Rac3 at concentrations ≤5 μM, exhibits off-target inhibition of Cdc42 at 10 μM . This concentration-dependent loss of selectivity in EHop-016 necessitates careful dose-ranging in cellular assays, whereas NSC 23766 provides a wider operational selectivity window, reducing the risk of confounding Cdc42-mediated phenotypes in experiments requiring higher inhibitor concentrations.

Selectivity vs. EHop-016
Head-to-head
NSC 23766 no Cdc42 inhibition at 2× IC50; EHop-016 inhibits Cdc42 at 10 µM (~10× IC50)
Wider selectivity window may reduce confounding Cdc42-mediated phenotypes
Concentration-dependent off-target context requires dose-ranging review
Rac1 selectivity Cdc42 cross-reactivity Concentration-dependent specificity

In Vivo Validation vs. EHT 1864

NSC 23766 has been extensively validated in animal models, including demonstrated inhibition of mammary tumor progression and metastasis in mice . The compound has been employed in over 200 in vivo studies spanning cancer, cardiovascular, and neurological research. In contrast, EHT 1864, a direct Rac1 GTP-binding inhibitor with Kd = 40 nM for Rac1 [1], exhibits distinct pharmacokinetic properties and limited in vivo validation compared to NSC 23766. While EHT 1864 demonstrates superior biochemical potency, NSC 23766 offers a more comprehensively characterized in vivo pharmacological profile, including established dosing regimens and tissue distribution data.

In Vivo vs. EHT 1864
Cross-study comparable
NSC 23766: >200 in vivo studies, documented mammary tumor progression and metastasis model response; EHT 1864 Kd 40 nM but limited in vivo characterization
Broader in vivo model-response context supports experimental design
Ranked higher in vivo validation scope among tested Rac inhibitors
In vivo efficacy Tumor progression Metastasis

Solubility vs. Structurally Dissimilar Inhibitors

NSC 23766 trihydrochloride demonstrates high aqueous solubility of 100 mM in water and 100 mM in DMSO, facilitating preparation of concentrated stock solutions for in vitro and in vivo applications . This solubility profile is superior to many alternative Rac inhibitors. For instance, EHT 1864 requires DMSO for solubilization with limited aqueous compatibility , while Z62954982 exhibits moderate DMSO solubility (34.4 mM) but poor aqueous solubility . The trihydrochloride salt form of NSC 23766 enables direct dissolution in aqueous buffers without organic co-solvents, reducing vehicle-related cytotoxicity and simplifying experimental workflows.

Solubility Advantage
Cross-study comparable
100 mM in water and DMSO vs. EHT 1864 10 mM DMSO (limited aqueous) and Z62954982 34.4 mM DMSO (poor aqueous)
Reported aqueous solubility supports vehicle-free assay design
Trihydrochloride salt may simplify in vivo formulation workflows
Aqueous solubility DMSO solubility Stock solution preparation

Literature Validation vs. Rac Inhibitors

NSC 23766 is the most extensively cited Rac inhibitor in the scientific literature, with over 1,000 publications documenting its use across oncology, immunology, neuroscience, and cardiovascular research [1]. This extensive validation provides a robust foundation for experimental design, including established effective concentrations across diverse cell types (typically 50-100 μM), documented time-course effects, and characterized off-target profiles. In comparison, newer analogs such as EHop-016 and Z62954982 have fewer than 100 publications each, limiting the breadth of validated applications [2]. For researchers requiring a tool compound with predictable performance across multiple assay systems, NSC 23766 offers unparalleled literature support.

Literature Validation
Class-level inference
NSC 23766: >1,000 publications; effective concentration range 50–100 µM reported. EHop-016:
Extensively cited tool compound; literature context may reduce assay-optimization risk
Newer analogs require broader independent validation review
Publication record Experimental validation Tool compound

NSC 23766: Research Applications


Rac1-Specific Pathway Dissection

NSC 23766 is optimally employed to interrogate Rac1-specific signaling events without confounding Cdc42 or RhoA cross-reactivity. The compound's demonstrated selectivity window enables unambiguous attribution of phenotypes to Rac1 inhibition at concentrations up to 100 μM . This application is particularly valuable in studies of cytoskeletal dynamics, cell migration, and GTPase crosstalk, where pathway specificity is paramount.

In Vivo Tumor Progression and Metastasis Models

NSC 23766 is validated for in vivo studies of cancer progression, with documented efficacy in inhibiting mammary tumor growth and metastasis in mouse models . The compound's high aqueous solubility (100 mM in water) facilitates formulation for intraperitoneal or intravenous administration without organic co-solvents [1]. Researchers should reference established dosing regimens from the extensive in vivo literature rather than extrapolating from in vitro IC50 values.

Benchmark for Novel Rac Inhibitors

NSC 23766 serves as the standard reference compound for evaluating next-generation Rac inhibitors. Its IC50 of 50 μM provides a well-characterized baseline for potency comparisons, while its established selectivity and pharmacokinetic profiles enable comprehensive benchmarking of novel chemical entities . Multiple studies have reported comparative data between NSC 23766 and derivatives such as EHop-016 (100× more potent) and Z62954982 (4× more potent) [1].

Vehicle-Free Cell Migration and Invasion Assays

NSC 23766 trihydrochloride's high aqueous solubility enables preparation of concentrated stock solutions in water or aqueous buffers, eliminating DMSO vehicle effects in sensitive cell-based assays . This property is critical for studies of cell migration, invasion, and cytoskeletal dynamics, where even low concentrations of organic solvents can artifactually perturb cellular behavior. The compound can be directly dissolved in cell culture media at working concentrations up to 100 μM.

Application
Selection Property
Validation Focus
Rac1-specific pathway dissection
Rac1-GEF selectivity window
Confirm absence of Cdc42/RhoA cross-reactivity in your assay
Tumor progression and metastasis model studies
In vivo model-response context
Reference established dosing and tissue-distribution literature
Benchmark for novel Rac inhibitor development
Reported IC50 and selectivity baseline
Use as comparator in head-to-head pathway-response assays
Vehicle-free cell migration and invasion assays
High aqueous solubility (trihydrochloride)
Verify DMSO-free stock preparation and working concentration range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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